molecular formula C18H13BrN2OS B13379270 (5Z)-2-(4-bromoanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one

Cat. No.: B13379270
M. Wt: 385.3 g/mol
InChI Key: JFGKMJPRMYMQPB-QSJINSDNSA-N
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Description

2-[(4-bromophenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromoaniline with 3-phenyl-2-propenal in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolidinone derivative.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

2-[(4-bromophenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)imino]-5-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one
  • 2-[(4-chlorophenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one

Uniqueness

2-[(4-bromophenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets compared to its chlorinated or methylated analogs .

Properties

Molecular Formula

C18H13BrN2OS

Molecular Weight

385.3 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13BrN2OS/c19-14-9-11-15(12-10-14)20-18-21-17(22)16(23-18)8-4-7-13-5-2-1-3-6-13/h1-12H,(H,20,21,22)/b7-4+,16-8-

InChI Key

JFGKMJPRMYMQPB-QSJINSDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2

Origin of Product

United States

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